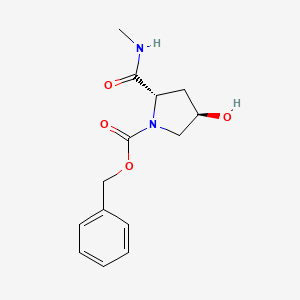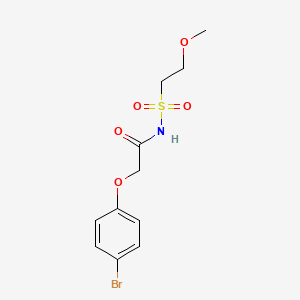![molecular formula C17H21BrN2O2 B7553281 5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole, commonly known as BPO-27, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BPO-27 belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of BPO-27 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPO-27 has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle progression. Additionally, BPO-27 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BPO-27 has been found to reduce seizure activity and protect neurons from damage in animal models of epilepsy, suggesting its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPO-27 has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. However, its low solubility in water and poor pharmacokinetic properties may limit its use in vivo. Additionally, BPO-27 has not yet been extensively studied in animal models, and its long-term toxicity and side effects are not yet known.
Direcciones Futuras
There are several future directions for the study of BPO-27, including the optimization of its pharmacokinetic properties, the development of new analogs with improved potency and selectivity, and the evaluation of its long-term toxicity and side effects. BPO-27 may also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of BPO-27 needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPO-27 involves a multistep process, which starts with the reaction of 4-bromoaniline with ethyl glyoxalate to form 4-(4-bromophenyl)oxazolidin-2-one. The oxazolidinone is then reacted with tert-butylhydrazine to form the corresponding hydrazide, which is further reacted with triphosgene to form BPO-27. The overall yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
BPO-27 has shown promising results in scientific research applications, particularly in the field of drug development. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been studied for its antibacterial and antifungal properties, showing potential as a new class of antibiotics. Additionally, BPO-27 has been found to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
5-[4-(4-bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-16(2,3)14-19-15(22-20-14)17(8-10-21-11-9-17)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILFFRILKOTFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)

![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)

![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)